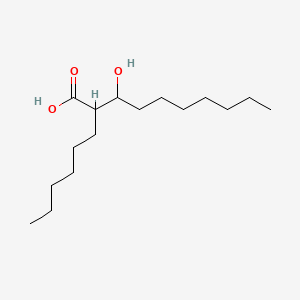

2-Hexyl-3-hydroxydecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

124347-07-5 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

2-hexyl-3-hydroxydecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-3-5-7-9-11-13-15(17)14(16(18)19)12-10-8-6-4-2/h14-15,17H,3-13H2,1-2H3,(H,18,19) |

InChI Key |

MAJPNCZLAWPPTG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C(CCCCCC)C(=O)O)O |

Canonical SMILES |

CCCCCCCC(C(CCCCCC)C(=O)O)O |

Other CAS No. |

124347-07-5 |

Synonyms |

2-hexyl-3-hydroxydecanoic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology

Microbial Origin and Natural Occurrence

Involvement as a Precursor in Mycolic Acid Biosynthesis

Mycolic acids are long, branched-chain fatty acids that are characteristic components of the cell walls of certain bacteria, including those of the genus Mycobacterium. nih.gov These complex lipids have a general structure of R1-CH(OH)-CH(R2)-COOH, where R1 and R2 are alkyl chains of varying lengths. nih.govresearchgate.net The α-alkyl, β-hydroxy fatty acid structure of 2-hexyl-3-hydroxydecanoic acid makes it a structural analog and a potential precursor in the biosynthesis of these mycolic acids. nih.govresearchgate.netresearchgate.net The synthesis of mycolic acids is essential for the viability and pathogenesis of these bacteria, making the enzymes involved in their production attractive targets for drug development. nih.gov

Association with Rhamnolipid Biosynthesis Pathways

Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. These molecules consist of one or two rhamnose sugar units linked to a β-hydroxy fatty acid dimer, known as a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). nih.govgoogle.com The biosynthesis of these HAAs involves the dimerization of (R)-3-hydroxyalkanoyl-CoA molecules, a reaction catalyzed by the RhlA enzyme in Pseudomonas. nih.gov Given its structure as a β-hydroxy fatty acid, this compound is closely related to the precursors of rhamnolipids.

Key Enzymatic Transformations

OleA-Catalyzed Condensation Reactions in Alkene Formation

The initial step in olefin biosynthesis is the Claisen condensation of two long-chain fatty acyl-coenzyme A (CoA) molecules, a reaction catalyzed by the enzyme OleA. nih.govnih.gov This "head-to-head" condensation results in the formation of a β-keto acid intermediate. researchgate.netnih.govnih.gov OleA belongs to the thiolase superfamily of enzymes and utilizes a ping-pong mechanism involving a covalent intermediate with an active site cysteine residue. researchgate.netnih.gov Unlike many other thiolases, the condensation reaction catalyzed by OleA is non-decarboxylative. nih.gov The enzyme exhibits specificity for long-chain fatty acyl-CoAs, typically ranging from C8 to C16 in length. researchgate.net

OleD-Catalyzed Stereospecific Reduction of 2-Alkyl-3-ketoalkanoic Acids

Following the OleA-catalyzed condensation, the resulting 2-alkyl-3-ketoalkanoic acid is reduced by the enzyme OleD, an NADP(H)-dependent reductase. acs.orgnih.govacs.org This reduction is stereospecific, yielding the (2R,3S)-isomer of the corresponding 2-alkyl-3-hydroxyalkanoic acid. acs.orgnih.govnih.gov Studies on OleD from Stenotrophomonas maltophilia have shown that the enzyme has a marked preference for the (2R,3S)-isomer of this compound. acs.orgnih.gov The enzyme's activity is dependent on the presence of the 2-alkyl chain, as it shows no activity with substrates lacking this feature. acs.orgnih.gov

| Enzyme | Function | Substrate(s) | Product(s) | Organism Example |

| OleA | Catalyzes the "head-to-head" Claisen condensation of two fatty acyl-CoA molecules. nih.govnih.gov | Long-chain fatty acyl-CoAs (e.g., C8-C16). researchgate.net | β-keto acid. researchgate.netnih.govnih.gov | Stenotrophomonas maltophilia, Xanthomonas campestris. acs.orgnih.gov |

| OleD | Catalyzes the stereospecific reduction of 2-alkyl-3-ketoalkanoic acids. acs.orgnih.govacs.org | 2-alkyl-3-ketoalkanoic acids, NADP(H). acs.orgnih.gov | (2R,3S)-2-alkyl-3-hydroxyalkanoic acids. acs.orgnih.govnih.gov | Stenotrophomonas maltophilia. acs.orgnih.gov |

Stereospecificity and Substrate Preference

The enzymatic activity of OleD is highly dependent on the stereochemistry and chain length of its substrates.

Stereospecificity: Studies using all four enantiopure isomers of this compound have demonstrated that OleD exhibits a strong stereochemical preference for the (2R,3S)-isomer. acs.orgnih.gov This specificity is critical in dictating the stereochemical outcome of the entire biosynthetic pathway. acs.orgnih.gov

Substrate Preference: OleD's catalytic efficiency is influenced by the length of the alkyl chains on its substrates. The enzyme shows a preference for substrates with longer alkyl chains. For instance, the maximal catalytic efficiency (kcat/Km) was observed with syn-2-decyl-3-hydroxytetradecanoic acid, which was 5- and 8-fold higher than for syn-2-octyl-3-hydroxydodecanoic acid and syn-2-hexyl-3-hydroxydecanoic acid, respectively. acs.orgnih.govresearchgate.net This suggests that the enzyme's active site is optimized to accommodate longer fatty acid derivatives. Furthermore, the presence of the 2-alkyl group is essential for enzyme recognition and catalysis, as OleD shows no activity with compounds lacking this feature, such as 3-ketodecanoic and 3-hydroxydecanoic acids. acs.orgnih.govresearchgate.net

Table 1: Substrate Preference of OleD

| Substrate | Relative kcat/Km |

|---|---|

| syn-2-Decyl-3-hydroxytetradecanoic acid | Highest |

| syn-2-Octyl-3-hydroxydodecanoic acid | 5-fold lower |

| syn-2-Hexyl-3-hydroxydecanoic acid | 8-fold lower |

| syn-2-Butyl-3-hydroxyoctanoic acid | No activity |

| 3-Ketodecanoic acid | No activity |

This table is generated based on data from references acs.orgnih.govresearchgate.net.

NADPH Dependence and Co-factor Interactions

OleD is an NADP(H)-dependent reductase, meaning it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor for the reduction of the β-keto group. acs.orgnih.govuniprot.org The enzyme functions as a homodimer and catalyzes a reversible reaction. acs.orgnih.gov The dependence on NADPH is a common feature of enzymes involved in anabolic pathways, providing the necessary reducing power for biosynthesis. wikipedia.org The interaction with NADPH is crucial for the enzyme's catalytic cycle, enabling the transfer of a hydride ion to the ketone functionality of the substrate, thereby forming the hydroxyl group of this compound. uniprot.orgfrontiersin.org

OleC-Catalyzed Decarboxylative Dehydration

Following its synthesis, this compound serves as the substrate for OleC, an enzyme initially thought to directly produce olefins. nih.gov However, recent studies have redefined its role as a β-lactone synthetase. nih.govnih.govresearchgate.net OleC catalyzes an ATP-dependent reaction that converts the β-hydroxy acid into a thermally labile β-lactone intermediate. nih.govnih.gov This β-lactone can then undergo decarboxylation to form the final olefin product. nih.govresearchgate.net

Formation of Z-Olefins

The stereochemistry of the β-hydroxy acid substrate dictates the stereochemistry of the resulting olefin. In the case of the naturally preferred (2R,3S)-2-hexyl-3-hydroxydecanoic acid, the action of OleC leads to the formation of a cis-β-lactone. nih.govresearchgate.net Subsequent decarboxylation of this cis-β-lactone, which can occur thermally during analysis or be catalyzed by OleB, yields a Z-configured (cis) olefin. researchgate.netresearchgate.netsdu.edu.cn Research has shown that all four stereoisomers of this compound can act as substrates for OleC, and in each case, the final product is Z-pentadec-7-ene. researchgate.net This indicates that while OleC can process various stereoisomers, the outcome is consistently a Z-olefin. researchgate.net

Role of ATP in OleC Activity

The conversion of the β-hydroxy acid to a β-lactone by OleC is an ATP-dependent process. researchgate.netumn.edu ATP is essential for the activation of the carboxylic acid substrate. catalysis.bloguobaghdad.edu.iqnih.govalliedacademies.org The proposed mechanism involves the attack of the substrate's carboxylate on the α-phosphoryl group of ATP, forming an AMP-adduct intermediate. researchgate.netresearchgate.net This activation facilitates the subsequent intramolecular cyclization, where the β-hydroxyl group attacks the activated carboxyl group, leading to the formation of the β-lactone ring and the release of AMP. researchgate.netresearchgate.net This requirement for ATP highlights the energy input needed to drive the formation of the strained four-membered lactone ring. uobaghdad.edu.iq

OleB-Mediated Beta-Lactone Decarboxylation

While the β-lactone intermediate formed by OleC can spontaneously decarboxylate, particularly at elevated temperatures, the olefin biosynthesis pathway often includes another enzyme, OleB. nih.govresearchgate.net OleB has been identified as a specific β-lactone decarboxylase. researchgate.netsdu.edu.cnumn.eduresearchgate.net It catalyzes the final step in the pathway by converting the β-lactone into the corresponding olefin with the release of carbon dioxide. researchgate.netresearchgate.net Notably, OleB displays stereoselectivity, preferentially acting on cis-β-lactones and showing no discernible activity with trans-β-lactones. researchgate.net This ensures the formation of the cis-configured double bond in the final olefin product. researchgate.net

Elucidation of Stereochemical Course in Biosynthetic Routes

The stereochemical pathway of olefin biosynthesis from fatty acyl thioesters has been significantly clarified through the characterization of the individual enzymes. The process begins with the OleA-catalyzed condensation to form a β-ketoacyl thioester. acs.orgnih.gov Following thioester hydrolysis, the OleD-catalyzed reduction stereospecifically produces the (2R,3S)-β-hydroxy acid intermediate, such as (2R,3S)-2-hexyl-3-hydroxydecanoic acid. acs.orgnih.gov The subsequent action of OleC on this specific diastereomer, consistent with the stereopreference of the upstream enzyme, generates a cis-β-lactone. researchgate.net Finally, the stereoselective decarboxylation of this cis-lactone by OleB yields the Z-olefin. researchgate.net This sequential enzymatic control ensures the precise stereochemical outcome of the final hydrocarbon product. acs.orgnih.govresearchgate.net

Chemical Synthesis and Stereocontrolled Methodologies

Multi-Step Synthetic Routes

Multi-step syntheses are fundamental to constructing the carbon skeleton and introducing the necessary functional groups of 2-hexyl-3-hydroxydecanoic acid. These routes often involve the formation of key cyclic intermediates or employ classic organic reactions to build the molecule piece by piece.

A prevalent method for synthesizing 2-alkyl-3-hydroxy fatty acids, including this compound, involves the use of alkylketene dimers (AKDs). researchgate.nethpa.gov.tw AKDs are reactive compounds derived from fatty acids. hpa.gov.twwikipedia.org The synthesis typically begins with the dimerization of an appropriate acyl chloride to form an alkyl ketene (B1206846) dimer. researchgate.net This is followed by a selective hydrogenation reaction to reduce the carbon-carbon double bond within the dimer structure, yielding a β-lactone. researchgate.netgoogle.com

The general synthetic pathway can be summarized in the following steps:

Dimerization: Acyl chlorides are dimerized to produce an alkyl ketene dimer. researchgate.net

Hydrogenation: The resulting alkyl ketene dimer undergoes hydrogenation, often using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere, to form a β-lactone intermediate. google.com This reaction can be performed at low pressures (2-3 atm). google.com

Ring-Opening: The β-lactone is then subjected to alkaline hydrolysis, which opens the ring to produce the desired 2-alkyl-3-hydroxy fatty acid. researchgate.net

This three-step process has been shown to be effective, with reported yields for similar mycolic acids being around 72-73%. researchgate.net

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Dimerization of Acyl Chloride | Acyl Chloride | Alkyl Ketene Dimer |

| 2 | Selective Hydrogenation | H₂, 10% Pd/C | β-Lactone |

| 3 | Alkaline Hydrolysis (Ring-Opening) | Base (e.g., NaOH) | 2-Alkyl-3-hydroxy fatty acid |

The ring-opening of β-lactones is a crucial step in several synthetic strategies for this compound. google.comnih.gov β-Lactones, which are four-membered cyclic esters, are highly strained and thus susceptible to nucleophilic attack. researchgate.net This reactivity is harnessed to introduce the final structural elements of the target molecule.

In the context of the alkylketene dimer route, the β-lactone intermediate is typically opened under basic conditions. researchgate.netgoogle.com For instance, treatment with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water leads to the saponification of the lactone, followed by acidification to yield the free this compound. google.com A reported yield for this specific ring-opening step to produce this compound is 90%. google.com The β-lactone can also react with other nucleophiles, such as glucose derivatives, to form various derivatives of the 2-alkyl-hydroxy fatty acid. google.com

The efficiency of SN2 ring-opening can be influenced by the nucleophile used. Copper-modified alkyl Grignard reagents have been shown to be effective for opening enantiomerically enriched β-lactones. nih.gov

Guerbet acids, which are branched-chain carboxylic acids, can be synthesized through methods that are also applicable to this compound. One such method involves the alkylation of a long-chain saturated fatty acid ester. google.com

A typical synthesis involves the following steps:

Alkylation: A long-chain fatty acid ester, such as methyl octanoate, is treated with a strong base like sodium hydroxide in a solvent like methanol. An alkylating agent, for example, 1-chlorohexane, is then added to introduce the hexyl group at the alpha position. chemicalbook.com

Saponification: The resulting dialkyl acetate (B1210297) is then hydrolyzed with a base to form the carboxylate salt. google.comchemicalbook.com

Acidification: Finally, the reaction mixture is acidified to yield the free Guerbet acid. google.comchemicalbook.com

This method offers flexibility in controlling the structure of the final product by choosing different starting esters and alkylating agents. google.com A reported synthesis of 2-hexyldecanoic acid, a related Guerbet acid, using this approach achieved a yield of 91.30%. chemicalbook.com

| Step | Reactants | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Methyl octanoate, Sodium hydroxide, 1-Chlorohexane, Methanol | 20-60°C, 6 h | Dialkyl acetate intermediate | 91.30% |

| 2 | Dialkyl acetate intermediate, Sodium hydroxide, Water | 60°C, 6 h | 2-Hexyldecanoic acid |

Stereoselective Synthesis of Enantiomers

Controlling the stereochemistry of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. acs.orgnih.gov Stereoselective synthesis aims to produce a specific enantiomer or diastereomer in high purity.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Sugars, such as D-glucose, are particularly valuable in this regard due to their multiple stereocenters. wikipedia.orgbeilstein-journals.orgd-nb.info

A strategy for synthesizing enantiomers of α-hydroxy-β-amino acids, which are structurally related to this compound, has been demonstrated starting from D-glucose. beilstein-journals.orgd-nb.info The core idea is that the stereochemical information embedded in the sugar can be transferred to the target molecule through a series of chemical transformations. beilstein-journals.orgd-nb.info For instance, the C2 and C3 stereocenters of the target molecule can be derived from the C3 and C4 positions of D-glucose. beilstein-journals.org The synthesis involves protecting group manipulations, functional group interconversions, and the introduction of the necessary carbon chains. beilstein-journals.org This approach allows for the synthesis of both enantiomers of the target molecule from the same starting material by strategic manipulation of the functional groups. beilstein-journals.orgd-nb.info

Another powerful strategy for stereoselective synthesis involves the asymmetric introduction of key functional groups onto a prochiral substrate. This can be achieved using chiral catalysts or reagents that favor the formation of one stereoisomer over the other.

For the synthesis of related chiral α-hydroxy-β-amino acids, several methods for the enantioselective introduction of amino and hydroxy groups have been explored. These include:

Asymmetric epoxidation, dihydroxylation, or aminohydroxylation of an olefinic acid. beilstein-journals.orgd-nb.info

Asymmetric synthesis of β-lactams via a Staudinger reaction, which can then be hydrolyzed to the corresponding amino acid. beilstein-journals.orgd-nb.info

Lewis acid-catalyzed multicomponent condensation reactions of an aldehyde, an amine, and a ketene silyl (B83357) acetal. beilstein-journals.orgd-nb.info

While these examples pertain to a related class of compounds, the principles of asymmetric catalysis are broadly applicable and represent a key avenue for the stereocontrolled synthesis of this compound. For example, the enantioselective organocatalytic synthesis of terminal epoxides can be a key step, followed by ring-opening to introduce the desired functionality. researchgate.net

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and its analogs, green chemistry principles are being applied through the use of renewable feedstocks and atom-economical reactions.

Utilization of Renewable Feedstocks (e.g., Levoglucosenone)

Levoglucosenone (B1675106) (LGO), a chiral molecule derived from the pyrolysis of cellulose, has emerged as a valuable and renewable starting material for the synthesis of various bioactive compounds, including (R)-3-hydroxydecanoic acid. nih.govresearchgate.net The use of LGO aligns with the principles of green chemistry by replacing petrochemical-based starting materials with a biomass-derived alternative. nih.govresearchgate.net

Cross-Metathesis Homologation for Chain Elongation

A key step in the green synthesis of (R)-3-hydroxydecanoic acid from levoglucosenone is the elongation of the fatty acid chain using cross-metathesis. nih.gov Olefin metathesis, a Nobel Prize-winning reaction, is a powerful and atom-economical method for the formation of carbon-carbon double bonds. researchgate.net In this context, cross-metathesis is employed to couple a shorter chain precursor, derived from levoglucosenone, with a terminal alkene, such as hept-1-ene, to construct the desired C-10 carbon backbone. nih.gov

This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. researchgate.net The efficiency of the cross-metathesis reaction can be influenced by factors such as the nature of the protecting groups on the substrate. For instance, protection of a free carboxylic acid group as a benzyl (B1604629) ester has been shown to improve the yield of the cross-metathesis reaction in some cases. nih.gov This strategy allows for the modular synthesis of a variety of 3-hydroxy fatty acids by simply changing the terminal alkene coupling partner.

Table 2: Green Synthesis of (R)-3-Hydroxydecanoic Acid from Levoglucosenone

| Step | Reaction Type | Key Transformation | Significance |

| 1 | Michael Addition | Addition of water to levoglucosenone | Introduction of a hydroxyl group. nih.gov |

| 2 | Baeyer-Villiger Oxidation | Insertion of an oxygen atom | Ring expansion and formation of a lactone. nih.gov |

| 3 | Bernet-Vasella Reaction | Ring opening and functional group manipulation | Formation of a key intermediate. nih.gov |

| 4 | Cross-Metathesis Homologation | Reaction with hept-1-ene | Elongation of the carbon chain to form the C-10 backbone. nih.gov |

Mechanistic Studies of Biological Function

Elucidation of Enzyme Reaction Mechanisms

Research has identified 2-hexyl-3-hydroxydecanoic acid as a key intermediate in the bacterial biosynthesis of long-chain olefins (alkenes). This metabolic pathway involves a sequence of enzymatic reactions catalyzed by the "Ole" family of enzymes, particularly OleA, OleD, and OleC, which have been studied in bacteria such as Stenotrophomonas maltophilia. researchgate.netacs.orgnih.gov

The established enzymatic pathway proceeds as follows:

OleA Catalysis : The process begins with a "head-to-head" Claisen condensation of two fatty acyl-CoA molecules, catalyzed by the enzyme OleA, to produce a (R)-2-alkyl-3-ketoalkanoic acid. researchgate.netnih.gov

OleD Catalysis : The resulting 2-alkyl-3-ketoalkanoic acid is then reduced by an NADP(H)-dependent reductase, OleD. This reaction stereospecifically reduces the ketone group to a hydroxyl group, forming a (2R,3S)-2-alkyl-3-hydroxyalkanoic acid, such as this compound. researchgate.netacs.orgnih.gov

OleC Catalysis : In the final step, the enzyme OleC, a β-lactone synthetase, catalyzes an ATP-dependent decarboxylative dehydration of the 2-alkyl-3-hydroxyalkanoic acid. researchgate.netnih.govrhea-db.org This reaction involves the formation of an AMP-adduct intermediate and results in the formation of a Z-olefin. researchgate.netnih.gov Specifically, when this compound is the substrate, the product is (Z)-pentadec-7-ene. nih.gov

This sequence establishes the complete enzymatic and stereochemical course for the biosynthesis of olefins from fatty acid precursors in certain bacteria. researchgate.netnih.gov

Substrate Specificity and Enzyme Kinetic Parameters (e.g., K_M, k_cat)

The enzymes in the olefin biosynthesis pathway exhibit specificity for substrates of particular chain lengths and stereochemistry. acs.orgnih.gov The study of enzyme kinetics provides insight into the efficiency and affinity of these enzymes for their substrates. wikipedia.orglibretexts.org Key parameters include the Michaelis-Menten constant (K_M), which reflects the substrate concentration at half the maximum reaction velocity (Vmax), and the catalytic constant (k_cat), which represents the turnover number. libretexts.org

The enzyme OleD, a homodimer, catalyzes the reversible reduction of 2-alkyl-3-ketoalkanoic acids. acs.org Its activity is dependent on the presence of the 2-alkyl chain, as it shows no activity with compounds like 3-ketodecanoic acid or 3-hydroxydecanoic acid. acs.org The catalytic efficiency (k_cat/K_M), also known as the specificity constant, indicates how efficiently an enzyme converts a substrate into a product. libretexts.org Studies on OleD from Stenotrophomonas maltophilia have shown that its catalytic efficiency varies with the chain length of the substrate. acs.org

Maximal catalytic efficiency was observed with syn-2-decyl-3-hydroxytetradecanoic acid. acs.org The efficiency with this substrate was 5-fold and 8-fold higher than with syn-2-octyl-3-hydroxydodecanoic acid and syn-2-hexyl-3-hydroxydecanoic acid, respectively. acs.org Furthermore, OleD displays a significant stereochemical preference for the (2R,3S)-isomer of this compound. acs.org

For the enzyme OleC, all four stereoisomers of this compound were found to be substrates, though higher k_cat/K_M values were generally observed for substrates with longer alkyl chains. researchgate.netnih.gov

Table 1: Kinetic Parameters of OleD with Various Substrates

| Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| syn-2-Hexyl-3-ketodecanoic acid | 12 ± 1 | 0.81 ± 0.02 | 6.8 x 10⁴ |

| syn-2-Octyl-3-ketododecanoic acid | 11 ± 1 | 1.3 ± 0.03 | 1.2 x 10⁵ |

| syn-2-Decyl-3-ketotetradecanoic acid | 2.6 ± 0.2 | 1.4 ± 0.02 | 5.4 x 10⁵ |

Data sourced from studies on OleD from Stenotrophomonas maltophilia. acs.org

Molecular Interactions within Biological Systems

This compound belongs to a class of α-alkyl-β-hydroxy fatty acids known as mycolic acids. nih.govgoogle.com Mycolic acids are signature components of the cell envelope of a group of bacteria known as mycolic acid-containing actinomycetes, which includes the genera Corynebacterium, Nocardia, Rhodococcus, and Mycobacterium. researchgate.netresearchgate.netnumberanalytics.com These long-chain fatty acids are covalently linked to the cell wall arabinogalactan, forming a waxy, hydrophobic outer layer. numberanalytics.comukri.org

This unique cell wall structure confers low permeability, which is crucial for the survival of these bacteria and contributes to their resistance to certain chemicals. ukri.org Shorter-chain mycolic acids, such as the corynomycolic acids (which includes structures like this compound), are found in genera like Corynebacterium. google.comresearchgate.net As surface-active compounds, these molecules influence the properties of the cell membrane and can act as biosurfactants. researchgate.net For instance, 3-hydroxydecanoic acid has been shown to be present in the lipopolysaccharide (LPS) of Pseudomonas aeruginosa and can affect membrane functions. caymanchem.com

The primary metabolic pathway involving this compound is the olefin biosynthesis pathway previously described (Section 4.1). nih.gov In this pathway, it serves as a crucial intermediate, being the product of a keto-reduction step and the substrate for a subsequent decarboxylative dehydration step. researchgate.netacs.org

This compound can significantly influence the physiology and growth of certain microorganisms, particularly by acting as a biosurfactant. nih.govresearchgate.net Biosurfactants are microbially produced amphiphilic molecules that reduce surface and interfacial tension, thereby increasing the surface area and bioavailability of hydrophobic substrates. researchgate.netresearchgate.net

A study on Rhodococcus baikonurensis EN3 demonstrated that the addition of synthetic this compound enhanced the biodegradation of diesel oil. nih.govhibiscuspublisher.com This enhancement was observed at low concentrations of the surfactant, suggesting it facilitates the uptake and metabolism of the hydrocarbon components of diesel, thereby aiding the growth of the microorganism on this carbon source. nih.govgoogle.com The production of such biosurfactants is a key physiological adaptation for bacteria that thrive in hydrocarbon-polluted environments. hibiscuspublisher.com

Derivatives and Structural Analogs in Research

Synthesis and Study of 2-Alkyl-3-hydroxy Fatty Acid Analogs

The synthesis of 2-alkyl-3-hydroxy fatty acids, including 2-hexyl-3-hydroxydecanoic acid, has been a subject of considerable interest, largely due to their identity as mycolic acids and their potential as biosurfactants. A common synthetic strategy involves a three-step process starting from acyl chlorides. researchgate.net This method includes the dimerization of an acyl chloride to form an alkyl ketene (B1206846) dimer, followed by selective hydrogenation to reduce the carbon-carbon double bond, and finally, ring cleavage of the resulting β-lactone intermediate under alkaline conditions to yield the desired 2-alkyl-3-hydroxy fatty acid. researchgate.net

Studies have been conducted on a series of these synthetic mycolic acids with varying alkyl chain lengths to understand the relationship between their chemical structure and surface-active properties. researchgate.net For instance, research has shown that as the total number of carbons in the mycolic acid analog increases, the surface tension at the critical micelle concentration (CMC) decreases, indicating enhanced surfactant properties. researchgate.net The emulsifying activity of these analogs has also been shown to be dependent on their specific chain lengths, with different analogs being optimal for emulsifying various oils like diesel oil, n-tetradecane, and cyclohexane. researchgate.net

Stereoselective synthesis methods are also crucial for preparing specific isomers of these chiral molecules. Techniques such as boron-mediated aldol (B89426) condensation of carboxylic esters have been explored for the preparation of threo-2-alkyl-3-hydroxycarboxylic acids. scispace.com Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of 3-hydroxy fatty acids, often starting from long-chain aldehydes and employing chiral catalysts to create terminal epoxides which are then converted to the target acid. nih.gov

Table 1: Properties of Synthetic 2-Alkyl-3-hydroxy Fatty Acid Analogs researchgate.net

| Compound Name | Total Carbons | Critical Micelle Concentration (CMC) (M) | Surface Tension at CMC (dyn/cm) |

|---|---|---|---|

| 2-Butyl-3-hydroxyoctanoic acid | 12 | 2.2 x 10⁻⁴ | 46.54 |

| This compound | 16 | 1.36 x 10⁻⁴ | 43.59 |

Beta-Lactone Derivatives and Their Chemical Reactivity

β-Lactones (2-oxetanones) are four-membered cyclic esters that are key intermediates in the synthesis of 2-alkyl-3-hydroxy fatty acids and are also studied as biologically active molecules in their own right. researchgate.netacs.org They can be formed through the hydrogenation of alkyl ketene dimers. google.com The strained ring of β-lactones makes them reactive towards nucleophiles, and they can undergo ring-opening reactions to form various derivatives. clockss.orggoogle.com

The reactivity of β-lactones is characterized by two main modes of nucleophilic attack: at the acyl carbon (C2), leading to acyl C2-O1 bond cleavage, or at the alkyl carbon (C4), causing alkyl C4-O1 bond cleavage. clockss.orgfoster77.co.uk This reactivity allows for the synthesis of a wide array of compounds, including β-hydroxy acids (via hydrolysis), β-hydroxy amides, and β-amino acids. clockss.orggoogle.com The choice of nucleophile and reaction conditions dictates the outcome of the ring-opening reaction. foster77.co.uk

β-Lactones themselves, particularly analogs of the natural product orlistat (B1677487) (tetrahydrolipstatin), are potent inhibitors of enzymes like fatty acid synthase (FAS), specifically its thioesterase domain. acs.orgnih.gov Research has focused on synthesizing various β-lactone congeners by modifying the α- and β-side chains to explore their structure-activity relationships as enzyme inhibitors. nih.gov The stereochemistry of the substituents on the β-lactone ring is critical for biological activity. nih.gov

Table 2: General Reactivity of β-Lactones clockss.orggoogle.comfoster77.co.uk

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Hydrolysis | Water/Acid or Base | β-Hydroxy carboxylic acid |

| Aminolysis | Ammonia/Amines | β-Hydroxy amide or β-Amino acid |

| Reaction with Organocuprates | R₂CuLi | β-Substituted carboxylic acid |

| Reaction with Organolithiums | RLi | Ketone (after hydrolysis) |

Glycosylated Derivatives (e.g., Glucose Esters)

The attachment of sugar moieties to fatty acids, a process known as glycosylation, can significantly alter their physicochemical properties, often increasing their hydrophilicity and leading to new or improved biological activities. nih.gov Glycosylated derivatives of this compound, such as glucose esters, have been synthesized to explore their potential as novel surfactants. google.com

One synthetic route involves the reaction of a 2-alkyl-3-hydroxy β-lactone with glucose in the presence of a catalytic amount of concentrated sulfuric acid. google.com For example, 2-hexyl-decanoic β-lactone can be reacted with glucose in N,N-dimethylformamide (DMF) to produce 2-hexyl-decanoic acid glucose ester. google.com In addition to glucose, other sugars like D-glucosamine have been used to create new derivatives with varied surfactant capabilities. google.com

The position of acylation on the sugar ring is a key structural feature. In one study involving the enzymatic synthesis of glucose decanoate, both α- and β-anomers of glucose were found to be acylated at the C6 position. acs.org Glycosylation is a strategy widely observed in nature, with many microbial biosurfactants, such as sophorolipids, being glycolipids where a sugar is linked to a hydroxy fatty acid. cdnsciencepub.com These natural products highlight the importance of the glycolipid structure for potent surface activity.

Alpha-Hydroxy-Beta-Aminodecanoic Acid (AHDA) Analogs and Peptidic Integration

Replacing the β-hydroxyl group of a hydroxy fatty acid with an amino group creates a β-amino acid, a valuable building block for synthesizing peptide analogs with unnatural structures. mit.edu The specific analog, (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), is a non-proteinogenic amino acid that forms a segment of the linear pentapeptide microginin. beilstein-journals.org

The synthesis of AHDA enantiomers has been achieved starting from D-glucose, which contains the necessary stereochemical information. beilstein-journals.org The strategy involves manipulating the functional groups at specific carbon atoms of the sugar to build the desired α-hydroxy-β-amino acid structure. beilstein-journals.org Such synthetic amino acids are important because peptides that incorporate them can exhibit enhanced resistance to enzymatic degradation. mit.edu

While β-amino acids are rare in nature, their incorporation into peptides can induce stable secondary structures, similar to α-peptides, making them a novel class of molecules for medicinal applications. mit.edu The integration of these lipophilic amino acids into peptide backbones is a key strategy in designing new bioactive compounds and drug delivery systems. researchgate.net The synthesis of peptides containing such unnatural amino acids often relies on specialized techniques, sometimes bypassing traditional methods by forming the key functional groups within an existing peptide chain. byu.edu

3-Hydroxydecanoic Acid and Related Hydroxy Fatty Acids in Microbial Lipopeptides

3-Hydroxydecanoic acid is a prominent fatty acid component found in a wide variety of lipopeptides produced by bacteria, particularly from the Pseudomonas and Bacillus genera. oup.comwiley.com These lipopeptides are amphipathic molecules, typically consisting of a cyclic peptide portion linked to a fatty acid tail, which gives them potent surfactant and biological activities. nih.govjuniperpublishers.com

In many Pseudomonas lipopeptides, such as those in the viscosin, amphisin, and tolaasin (B1176692) groups, 3-hydroxydecanoic acid is the most common lipid tail. oup.comwiley.com For example, syringopeptins, large lipodepsipeptides, are acylated at their N-terminus with either 3-hydroxydecanoic or 3-hydroxydodecanoic acid. mdpi.com Similarly, the serrawettin W2 lipopeptide from Serratia marcescens contains a 3-hydroxydecanoic acid moiety. nih.gov

In Bacillus species, the β-hydroxy fatty acid component is also crucial. Surfactin, a well-studied lipopeptide from Bacillus subtilis, is a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid chain that typically ranges from 12 to 16 carbons long, forming a lactone ring. juniperpublishers.comnih.gov The specific length and branching of this fatty acid tail have been shown to be critical for the biosurfactant activity of the lipopeptide. nih.govasm.orgresearchgate.net The diversity in the fatty acid portion contributes to the wide range of properties and functions observed in these microbial metabolites. juniperpublishers.com

Table 3: Examples of Microbial Lipopeptides Containing Hydroxy Fatty Acids

| Lipopeptide Family | Producing Genera | Typical Hydroxy Fatty Acid Component(s) | Reference(s) |

|---|---|---|---|

| Viscosin Group | Pseudomonas | 3-Hydroxydecanoic acid | oup.comwiley.com |

| Amphisin Group | Pseudomonas | 3-Hydroxydecanoic acid | oup.comwiley.com |

| Tolaasin Group | Pseudomonas | 3-Hydroxydecanoic acid, 3-Hydroxyoctanoic acid | oup.comwiley.com |

| Syringopeptin | Pseudomonas | 3-Hydroxydecanoic acid, 3-Hydroxydodecanoic acid | mdpi.com |

| Surfactin | Bacillus | C12-C16 β-Hydroxy fatty acids | juniperpublishers.comnih.gov |

Analytical and Characterization Techniques in Research

Chromatographic Separation Methods for Research Isolation and Purity Assessment

Chromatographic techniques are fundamental in the study of 2-Hexyl-3-hydroxydecanoic acid, enabling its separation from complex mixtures and the assessment of its purity. High-Performance Liquid Chromatography and Gas Chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of fatty acids like this compound. cerealsgrains.org This method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com For fatty acids, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. sielc.com

In a specific analysis of this compound, researchers utilized a reversed-phase HPLC system to assess its purity. The compound was successfully resolved, appearing as a distinct peak at a retention time of 3.40 minutes. researchgate.net This separation was achieved using a specialized column and a specific set of operating conditions, which are crucial for obtaining reproducible results. researchgate.net While this particular analysis did not separate the syn- and anti-diastereomers of the molecule, HPLC remains a powerful tool for purity assessment. researchgate.net Gradient elution, rather than an isocratic system, can sometimes be employed to resolve complex mixtures of fatty acids that are otherwise difficult to separate. cerealsgrains.orgcsus.edu

| Parameter | Condition |

|---|---|

| HPLC Column | Waters Atlantis dC18 reversed-phase column (150 × 3.9 mm, 5 µm) |

| Eluent (Mobile Phase) | 100% Methanol |

| Flow Rate | 10 mL/min |

| Temperature | 25°C |

| Detection | UV detector at 215 nm |

| Injection Volume | 500 µL |

| Retention Time | 3.40 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for analyzing fatty acids. gsconlinepress.com It is particularly useful for separating volatile compounds. Since fatty acids, including this compound, are not inherently volatile, they typically require a derivatization step before GC analysis. researchgate.net This process involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters or ethers. researchgate.net For instance, the fatty acid can be methylated and then derivatized with a chiral reagent like R-2-methoxy-2-trifluoromethylphenylacetyl chloride to allow for the separation and identification of different stereoisomers. researchgate.net

After derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Compounds are then detected as they exit the column, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gsconlinepress.com

Spectroscopic Techniques for Structural Elucidation and Stereochemistry

Once isolated and purified, spectroscopic methods are employed to determine the precise molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of organic molecules. core.ac.uk Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, respectively.

For a molecule like this compound, the ¹H NMR spectrum would show characteristic signals for the different types of protons. researchgate.net For example, the proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet at a specific chemical shift. aocs.org Similarly, the proton at C2, adjacent to the carboxyl group, would also have a distinct signal. The protons of the terminal methyl groups and the numerous methylene (B1212753) (CH₂) groups in the hexyl and octyl chains would produce overlapping signals in the upfield region of the spectrum. aocs.org While specific spectral data for this compound is not detailed in the available literature, analysis of similar hydroxy fatty acids indicates that the position of the hydroxyl group significantly influences the chemical shifts of nearby protons. aocs.org

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Terminal CH₃ | ~0.9 | Triplet |

| Alkyl Chain CH₂ | ~1.2-1.6 | Multiplet |

| CH at C2 | ~2.4-2.6 | Multiplet |

| CH at C3 (with -OH) | ~3.6-4.0 | Multiplet |

| OH Proton | Variable | Singlet (broad) |

| COOH Proton | >10 | Singlet (broad) |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. researchgate.net For this compound, with a molecular formula of C₁₆H₃₂O₃, the molecular weight is 272.42 g/mol . nih.gov

In an analysis using Electron Ionization (EI), the mass spectrum of this compound showed a molecular ion peak (M⁺) at m/z 272. researchgate.net A prominent fragment ion was observed at m/z 254, which corresponds to the loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols. researchgate.net The fragmentation of similar beta-hydroxy acids, such as 3-hydroxydecanoic acid, is often dominated by alpha-cleavage (cleavage of the bond adjacent to the hydroxyl-bearing carbon), which provides further clues to the molecule's structure. researchgate.netnih.gov

| Parameter | Observation |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ionization Voltage | 70 eV |

| Ion Source Temperature | 200°C |

| Molecular Ion (M⁺) | m/z 272 |

| Key Fragment Ion | m/z 254 [M-H₂O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. researchgate.net

The FTIR spectrum of this compound, measured in a chloroform (B151607) solution, displays several key absorption bands that confirm its structure. A broad absorption band around 3376 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the long alkyl chains is confirmed by strong absorption bands between 2850 and 3000 cm⁻¹, corresponding to C-H stretching in methyl (CH₃) and methylene (CH₂) groups. researchgate.net Crucially, a strong, sharp peak at 1707 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid's keto group. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3376 | Hydroxyl (-OH) | O-H Stretching |

| 3000-2850 | Alkyl (CH₃, CH₂) | C-H Stretching |

| 1707 | Carboxylic Acid (C=O) | C=O Stretching |

Future Directions and Research Perspectives

Advancements in Synthetic Biology for Compound Production

Synthetic biology offers a powerful toolkit for the sustainable and scalable production of valuable chemicals like 2-Hexyl-3-hydroxydecanoic acid. By applying engineering principles to biological systems, researchers can design and construct microbial cell factories optimized for high-yield synthesis. mdpi.com This approach moves beyond traditional reliance on natural producers or complex chemical synthesis, paving the way for bio-based manufacturing. cvjsynbio.org

Key enabling technologies in this field include advanced gene-editing tools like CRISPR-Cas9, which allow for precise modifications of an organism's genome to engineer desired metabolic traits. cvjsynbio.org Scientists can introduce synthetic metabolic pathways into host microbes, such as E. coli or Saccharomyces cerevisiae, to convert simple feedstocks into complex molecules. mdpi.comcas.org For instance, a pathway could be designed to transform acetyl-CoA, a central metabolite, through a series of enzymatic steps to yield this compound. mdpi.com

Furthermore, the integration of Artificial Intelligence (AI) and machine learning is accelerating the design-build-test-learn cycle of metabolic engineering. cas.org AI algorithms can predict the behavior of metabolic pathways, identify production bottlenecks, and suggest genetic modifications to optimize yields, reducing the time and cost of strain development. cas.org By harnessing these synthetic biology tools, it is conceivable to develop robust microbial platforms for the on-demand, eco-friendly production of this compound and other high-value fatty acids. cvjsynbio.orgcas.org

Exploration of Novel Enzymatic Pathways and Catalysts

The biosynthesis of this compound is intrinsically linked to specific enzymatic activities. A key area of future research involves the discovery and characterization of novel enzymes and pathways that can catalyze its formation with high efficiency and stereoselectivity. One such enzyme already identified is OleD, an NADP(H)-dependent reductase from Stenotrophomonas maltophilia, which catalyzes the reversible stereospecific reduction of 2-alkyl-3-ketoalkanoic acids.

Research has shown that the OleD enzyme is a critical component in the biosynthetic pathway leading to the formation of alkenes (olefins) from acyl thioesters. This process involves the condensation to form a 2-alkyl-3-ketoacyl thioester, subsequent hydrolysis, and finally, a ketone reduction step catalyzed by OleD. Studies using various synthesized substrates have demonstrated that OleD exhibits a marked stereochemical preference for the (2R,3S)-isomer of this compound.

Future exploration could focus on:

Bioprospecting: Searching diverse microbial genomes for enzymes with homology to known reductases or fatty acid synthases that could participate in similar pathways.

Enzyme Engineering: Using techniques like domain-swapping or site-directed mutagenesis to alter the substrate specificity or improve the catalytic efficiency of known enzymes like OleD. nih.gov For example, creating chimeric enzymes by combining domains from different parent glycosyltransferases has proven successful in modifying function. nih.gov

Biocatalyst Development: Immobilizing enzymes like lipases, which are used in the synthesis of related compounds such as hexyl formate, to create stable and reusable catalysts for industrial-scale production. google.com

Pathway Reconstruction: Assembling novel biosynthetic pathways in vitro or in vivo using a combination of enzymes from different organisms to achieve a desired synthetic outcome. nih.gov

Development of Advanced Analytical Platforms for Metabolite Profiling

A comprehensive understanding and utilization of this compound require sophisticated analytical methods for its detection, identification, and quantification in complex biological matrices. Future research will focus on developing more sensitive and high-throughput analytical platforms for detailed metabolite profiling.

Current methods for characterizing this compound include High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry (MS). researchgate.net However, distinguishing it from its isomers, such as 3-hydroxy fatty acids (3-OHFAs) with the same carbon backbone, remains a significant challenge due to their structural similarity. researchgate.net

Advanced platforms are being developed to overcome these hurdles:

UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers high resolution and sensitivity. Strategies using structure-dependent retention time prediction models can help in the confident identification of 2- and 3-OHFA isomers. researchgate.net

GC-MS Metabolomics: Gas chromatography-mass spectrometry is a robust platform for metabolomics. The use of specialized data processing software is crucial for extracting meaningful information from the large datasets generated. researchgate.net

Derivatization Techniques: Chemical derivatization can be employed to enhance the detection of specific functional groups and to distinguish between isomers during mass spectrometry analysis, providing a powerful tool for profiling hydroxy fatty acids. researchgate.net

These advanced analytical tools will be instrumental in studying the metabolism of this compound, identifying its presence in novel biological sources, and discovering potential biomarkers. researchgate.net

| Platform | Principle | Key Advantage for this compound | Reference |

|---|---|---|---|

| UPLC-MS/MS | High-resolution liquid chromatographic separation followed by mass analysis of fragmented ions. | Excellent for separating and identifying isomers like 2- and 3-hydroxy fatty acids in complex mixtures. | researchgate.net |

| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High resolving power and robustness for comprehensive metabolite profiling. | researchgate.net |

| Chemical Derivatization | Modification of the target molecule to improve its analytical properties. | Can introduce structure-informative fragment ions, aiding in the differentiation of hydroxyl positions (e.g., 2-OH vs. 3-OH). | researchgate.net |

In-depth Structure-Function Relationship Studies in Biological Systems (non-human models)

This compound belongs to a class of molecules known as mycolic acids or, more broadly, β-hydroxy fatty acids, which are known components of biosurfactants. researchgate.netmdpi.com Understanding the relationship between the specific structure of this compound and its biological function is a key research frontier. Biosurfactants are amphiphilic compounds produced by microorganisms that reduce surface and interfacial tension.

The function of these molecules is highly dependent on their structure, including the length and branching of their fatty acid chains. nih.gov For instance, lipopeptide biosurfactants produced by Bacillus species contain β-hydroxy fatty acids, and their specific activity is directly influenced by the composition of these fatty acids. nih.gov Similarly, trehalolipids, produced by bacteria like Rhodococcus erythropolis, are composed of trehalose disaccharides linked to branched β-hydroxy fatty acids (mycolic acids) and are effective at reducing surface tension. mdpi.com

Future studies in non-human models, such as bacteria, could investigate:

Enzyme-Substrate Interactions: What is the structural basis for the high stereospecificity of the OleD enzyme for the (2R,3S)-isomer of this compound? X-ray crystallography and molecular modeling could elucidate the precise interactions within the enzyme's active site.

Membrane Integration: How does this compound, as part of larger molecules like glycolipids or lipopeptides, interact with and modify the properties of microbial cell membranes? Its amphipathic nature may allow it to alter membrane permeability and fluidity. nih.gov

Q & A

Basic: What analytical techniques are recommended for quantifying 2-Hexyl-3-hydroxydecanoic acid in complex biological matrices?

Answer:

For precise quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . These techniques provide high sensitivity and specificity, particularly for distinguishing structural isomers common in hydroxy fatty acids. For example, reverse-phase HPLC with C18 columns and gradient elution can separate the compound from biological interferents, while MS detection (e.g., ESI-MS in negative ion mode) ensures accurate identification via molecular ion fragmentation patterns . Mass spectral libraries and isotopic labeling (e.g., deuterated internal standards) further enhance quantification reliability .

Basic: How can researchers ensure the structural fidelity of this compound during synthesis?

Answer:

Structural validation requires multi-modal spectroscopic analysis :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the hydroxyl group position (3-hydroxy) and hexyl side-chain integration.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects characteristic O-H (3200–3600 cm) and carboxylic acid (1700 cm) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHO) with sub-ppm mass accuracy.

Cross-referencing with synthetic intermediates and commercial standards (e.g., Sigma-Aldrich’s hydroxy fatty acid analogs) is critical .

Advanced: What experimental strategies resolve contradictory data between chromatographic and spectroscopic analyses of this compound derivatives?

Answer:

Contradictions often arise from isomeric impurities or matrix effects . Strategies include:

- Orthogonal Validation : Combine HPLC-MS with gas chromatography (GC-MS) to confirm retention time stability across methods.

- Isotopic Dilution : Use C-labeled analogs to differentiate true signals from matrix interference.

- Post-Hydrolysis Analysis : Hydrolyze derivatives (e.g., methyl esters) and re-analyze the parent compound to rule out derivatization artifacts.

Refer to studies on PFAS analysis for analogous methodologies in resolving conflicting data .

Advanced: What considerations are critical for maintaining stereochemical integrity in enzymatic synthesis of this compound?

Answer:

Key factors include:

- Enzyme Selection : Use stereospecific lipases (e.g., Candida antarctica Lipase B) to preserve the 3-hydroxy configuration.

- Reaction Conditions : Optimize pH (6.5–7.5) and temperature (30–40°C) to prevent racemization.

- Solvent System : Non-polar solvents (e.g., hexane) enhance enzyme activity and reduce side reactions.

Monitor enantiomeric excess via chiral HPLC columns (e.g., Chiralpak AD-H) .

Basic: What are optimal storage conditions to prevent degradation of this compound?

Answer:

Store under inert conditions :

- Temperature : -20°C in amber glass vials to minimize light/heat exposure.

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group.

- Atmosphere : Argon or nitrogen gas overlay to avoid oxidation.

Stability studies on similar hydroxy acids confirm <5% degradation over 12 months under these conditions .

Advanced: How can researchers address discrepancies in reported bioactivity across cell models for this compound?

Answer:

Discrepancies often stem from cell line-specific metabolic pathways or assay interference . Mitigation strategies:

- Standardized Assay Protocols : Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to isolate compound effects.

- Dose-Response Curves : Use 8–12 concentration points to identify non-linear effects.

- Cross-Model Validation : Compare results in primary cells (e.g., human fibroblasts) and immortalized lines (e.g., HEK293).

Studies on peroxisomal protein interactions highlight the importance of cell model selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.